molecular formula C27H19NO4S B14912079 [4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid

[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B14912079
M. Wt: 453.5 g/mol
InChI Key: PGDGLESFCCNOTO-UHFFFAOYSA-N
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Description

2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a benzylphenyl group, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzylphenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Incorporation of the chromenyl moiety: This could be done through a condensation reaction with a suitable chromenone derivative.

    Final assembly: The final step would involve coupling the intermediate products to form the desired compound, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)propionic acid
  • 2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)butyric acid

Uniqueness

2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C27H19NO4S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[4-(4-benzylphenyl)-2-(2-oxochromen-3-yl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C27H19NO4S/c29-24(30)16-23-25(19-12-10-18(11-13-19)14-17-6-2-1-3-7-17)28-26(33-23)21-15-20-8-4-5-9-22(20)32-27(21)31/h1-13,15H,14,16H2,(H,29,30)

InChI Key

PGDGLESFCCNOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=C(SC(=N3)C4=CC5=CC=CC=C5OC4=O)CC(=O)O

Origin of Product

United States

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